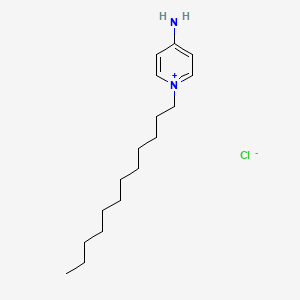

4-Amino-1-dodecylpyridinium chloride

Description

Properties

IUPAC Name |

1-dodecylpyridin-1-ium-4-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-17(18)13-16-19;/h12-13,15-16,18H,2-11,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWSXRPDPJPFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=C(C=C1)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662269 | |

| Record name | 4-Amino-1-dodecylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50997-10-9 | |

| Record name | 4-Amino-1-dodecylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Amino-1-dodecylpyridinium chloride (CAS No. 50997-10-9) is a quaternary ammonium compound that has garnered interest for its diverse biological activities. This article delves into its antimicrobial properties, potential applications in drug delivery, and mechanisms of action, supported by case studies and research findings.

- Molecular Formula : C₁₇H₃₁ClN₂

- Molecular Weight : Approximately 299.91 g/mol

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates its effectiveness against Gram-positive and Gram-negative bacteria, notably:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 24 | 50 |

| Staphylococcus aureus | 30 | 40 |

| Pseudomonas aeruginosa | 19 | 60 |

| Klebsiella pneumoniae | 29 | 45 |

These findings suggest that the compound could serve as a potential alternative to conventional antibiotics, particularly in treating infections caused by resistant strains .

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes. This disruption is facilitated by the cationic nature of the compound, which interacts with the negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis. The compound's structure allows it to penetrate lipid bilayers effectively, making it a potent antimicrobial agent .

Case Studies

-

Antibacterial Efficacy :

A study conducted by researchers evaluated the antibacterial efficacy of this compound against common hospital-acquired infections. The compound exhibited a higher potency than standard antibiotics like ceftriaxone, especially against multidrug-resistant strains. -

Cytotoxicity Assessment :

In vitro cytotoxicity studies revealed that while the compound effectively inhibited bacterial growth, it also displayed selective cytotoxicity towards cancer cell lines, with IC₅₀ values ranging from 1.26 to 2.96 µM in various tested lines. This suggests potential applications in anticancer therapies . -

Biofilm Disruption :

Another significant finding was the compound's ability to disrupt biofilms formed by pathogenic bacteria, which are often resistant to conventional treatments. This property enhances its utility in clinical settings where biofilm-associated infections are prevalent.

Drug Delivery Systems

This compound is being explored for its role in drug delivery systems due to its ability to form complexes with nucleic acids and other therapeutic agents. Its cationic nature facilitates efficient transfection of genetic material into cells, making it a candidate for non-viral gene delivery vectors .

Environmental Impact

As a quaternary ammonium compound (QAC), there are concerns regarding the environmental impact and potential toxicity of this compound. Studies have indicated that QACs can exhibit acute toxicity to aquatic organisms and may contribute to antimicrobial resistance when used extensively in disinfectants and sanitizers .

Scientific Research Applications

Antimicrobial Activity

Overview:

4-Amino-1-dodecylpyridinium chloride exhibits significant antimicrobial properties, making it suitable for use in healthcare and sanitation products. Its efficacy against various pathogens has been documented in multiple studies.

Case Studies:

- Against Bacterial Strains: Research indicates that this compound shows strong antibacterial activity against Escherichia coli and Staphylococcus aureus. In a study, the minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting its potential as a disinfectant in clinical settings .

- Toxicity Considerations: A related study investigated the toxicity of dodecylpyridinium compounds on phosphate-accumulating bacteria. The findings suggest that while effective as an antimicrobial agent, careful control of concentrations is necessary to prevent adverse effects on beneficial microbial communities in wastewater treatment systems .

Data Table: Antimicrobial Efficacy

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| Staphylococcus aureus | 16 | |

| Phosphate-accumulating bacteria | 1.4 × 10^-6 mol/L |

Application in Wastewater Treatment

Overview:

The compound's surfactant properties make it relevant for wastewater treatment processes, particularly for controlling microbial populations and enhancing the removal of pollutants.

Case Studies:

- Impact on Biological Processes: The study on the toxicity of dodecylpyridinium chloride emphasizes the importance of monitoring cationic surfactant levels in wastewater systems to ensure effective phosphorus removal without harming essential microbial populations .

- Surfactant Behavior: The compound's ability to alter surface tension and facilitate the emulsification of hydrophobic pollutants has been explored, indicating potential for improving the efficiency of bioremediation processes.

Material Science Applications

Overview:

In material science, this compound is utilized for its ability to modify surfaces and enhance material properties.

Case Studies:

- Textile Finishing: The incorporation of aminopyridinium salts into textile treatments has been shown to impart antimicrobial properties to fabrics, making them suitable for medical applications . This application not only enhances fabric durability but also provides a functional barrier against bacterial colonization.

- Polymer Composites: Research has indicated that this compound can be integrated into polymer matrices to improve their antimicrobial characteristics while maintaining mechanical integrity .

Chemical Reactions Analysis

Anion-Exchange Reactions

The chloride anion can be replaced via metathesis reactions with other anions (e.g., picrate, dodecylbenzenesulfonate, or cholate) :

This reaction is critical for modifying the compound’s solubility and surfactant properties. For example:

-

Replacement with picrate enhances thermal stability due to strong hydrogen bonding between the picrate anion and pyridinium ring .

Thermal Behavior and Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of dodecylpyridinium salts reveal distinct phase transitions:

Table 1: Thermal Data for Dodecylpyridinium Chloride Analogs

| Transition Type | Temperature (°C) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Melting | 70–75 | 46.25 | 134.50 |

| Liquid Crystal | 145–150 | 7.57 | 19.56 |

| Isotropization | 151–155 | 0.43 | 1.03 |

The amino group at the 4-position likely alters these transitions by introducing hydrogen-bonding interactions, delaying isotropization compared to non-amino analogs.

Stability and Degradation

Under acidic conditions, the compound undergoes hydrolysis at the pyridinium ring, releasing 4-aminopyridine and dodecyl chloride. Alkaline conditions promote decomposition via Hofmann elimination :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-amino-1-dodecylpyridinium chloride is compared below with three categories of compounds: pyridinium derivatives, amino-substituted chlorides, and other ammonium salts.

Pyridinium Derivatives

(i) 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride

- Molecular formula : C₉H₁₃N₃·2HCl

- Molecular weight : 236.14 g/mol

- Key features : Contains a pyrrolidine substituent and two hydrochloride groups.

- Comparison: Smaller molecular weight and higher polarity due to dihydrochloride salt structure.

(ii) 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives

- Molecular formula : Variable (e.g., C₂₈H₂₆ClN₃O for a nitro-substituted variant).

- Molecular weight : 466–545 g/mol (depending on substituents) .

- Key features: Complex pyridine-pyridine fused structures with chloro, amino, and aryl substituents. Higher melting points (268–287°C) due to rigid aromatic systems.

- Comparison: Bulkier and less soluble in polar solvents than this compound. Designed for antimicrobial screening, whereas the dodecylpyridinium compound may act as a surfactant or membrane disruptor.

Amino-Substituted Chlorides

(i) Callistephin Chloride (Pelargonidin-3-O-glucoside chloride)

Other Ammonium Salts

(i) Cetylpyridinium Chloride (CPC)

- Structure : Pyridinium ring with a cetyl (C₁₆H₃₃) chain.

- Molecular weight : ~358 g/mol.

- Comparison: Similar surfactant and antimicrobial applications but lacks the amino group, altering its charge distribution and reactivity. CPC is FDA-approved for oral care, whereas this compound remains restricted to research .

Data Table: Key Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₁₇H₂₉ClN₂ | 296.94 | Not reported | Amino, dodecyl | Surfactants, antimicrobials |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | Not reported | Pyrrolidine, dihydrochloride | Pharmaceutical intermediates |

| 2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine | C₂₈H₂₆ClN₃O | 545.0 | 287 | Nitro, chloro | Antimicrobial agents |

| Cetylpyridinium chloride | C₂₁H₃₈ClN | 358.0 | 77–83 | Cetyl | Oral antiseptics |

Research Findings and Functional Insights

Structural Impact on Solubility and Reactivity

- The dodecyl chain in this compound enhances lipid solubility, making it suitable for disrupting microbial membranes. In contrast, smaller pyridinium salts like 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride exhibit better aqueous solubility .

- Amino group position: The 4-amino substitution in the target compound may facilitate hydrogen bonding, whereas 2-amino derivatives (e.g., ) show altered electronic properties due to proximity to the pyridine nitrogen .

Antimicrobial Efficacy

- Pyridinium salts with long alkyl chains (e.g., cetylpyridinium chloride) are well-documented antimicrobials. The dodecyl chain in this compound likely confers similar activity but with reduced cytotoxicity compared to longer-chain analogues .

Preparation Methods

Primary Preparation Method: Quaternization of 4-Aminopyridine with Dodecyl Halides

The most direct synthetic route involves the quaternization reaction of 4-aminopyridine with a dodecyl halide, typically dodecyl chloride, to yield 4-amino-1-dodecylpyridinium chloride. This method is well-documented in industrial and patent literature.

- Starting materials: 4-aminopyridine and dodecyl chloride (or dodecyl bromide for alternative halide).

- Solvent: Often carried out in polar aprotic solvents or neat conditions depending on scale.

- Temperature: Moderate heating to promote nucleophilic substitution.

- Time: Several hours to ensure complete conversion.

- Purification: Crystallization or extraction to isolate the quaternary ammonium salt.

This method benefits from straightforward reaction conditions and relatively high yields but requires careful control of reaction parameters to avoid side reactions such as over-alkylation or decomposition of the amino group.

Advanced Industrial Method Using Aqueous Azidification and Phase-Transfer Catalysis

A more sophisticated and industrially scalable method involves the use of 1-dodecylpyridinium chloride as a phase-transfer catalyst in azidification reactions to improve yields and safety.

Process details derived from patent US9175012B2:

- Step 1: Preparation of an aqueous azidification reagent complex by dissolving a quaternary ammonium salt (preferably 1-dodecylpyridinium chloride) and an alkali metal azide salt (preferably sodium azide) in water.

- Step 2: Azeotropic dehydration of this aqueous solution using an aromatic hydrocarbon solvent such as toluene to reduce water content to ≤0.2%, optimizing the reaction environment.

- Step 3: Treatment of this mixed solution with the target compound (e.g., pyridinium salt precursor) at 60–63°C for extended periods (up to 60 hours) to achieve high conversion.

- Catalyst role: The 1-dodecylpyridinium chloride acts as a phase-transfer catalyst, facilitating the transfer of azide ions into the organic phase, enhancing reaction efficiency.

- Yields: This method significantly improves yields compared to traditional methods, overcoming losses during extraction due to solvent polarity.

| Parameter | Condition/Value |

|---|---|

| Quaternary ammonium salt | 1-dodecylpyridinium chloride |

| Molar equivalent (relative) | ~0.5 molar equivalent |

| Metal azide salt | Sodium azide (NaN3) |

| Solvent | Toluene (aromatic hydrocarbon) |

| Water content after drying | ≤0.2% |

| Reaction temperature | 60–63°C |

| Reaction time | 60 hours |

This method is particularly useful for industrial-scale synthesis due to improved safety (reduced metal azide usage) and higher product yields.

Preparation of 4-Aminopyridine Precursor

Since this compound synthesis requires 4-aminopyridine as a starting material, its preparation is relevant.

Method from CN1807415A patent (China):

- 4-Aminopyridine is synthesized via Hofmann degradation of isonicotinamide.

- The process uses inexpensive reagents such as iodine or alkali metal iodides combined with sodium hydroxide or potassium hydroxide.

- This method is advantageous due to cost efficiency and relatively straightforward reaction conditions.

Though this method focuses on 4-aminopyridine rather than the quaternary salt, it is foundational for preparing the key precursor.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Quaternization | 4-aminopyridine + dodecyl chloride | Simple, straightforward | Possible side reactions, moderate yields |

| Aqueous Azidification with Phase-Transfer Catalyst | Use of 1-dodecylpyridinium chloride and sodium azide in toluene | High yield, industrial scale, safer | Longer reaction time, complex setup |

| 4-Aminopyridine Preparation (Precursor) | Hofmann degradation of isonicotinamide | Cost-effective precursor synthesis | Requires additional steps for quaternization |

Research Findings and Notes

- The use of 1-dodecylpyridinium chloride as a phase-transfer catalyst is critical for enhancing azidification yield and process safety.

- Azeotropic dehydration to reduce water content below 0.2% is essential to prevent product loss during extraction.

- Sodium azide is preferred over other metal azides for its availability and reactivity.

- Reaction temperatures around 60°C strike a balance between reaction rate and product stability.

- The molar ratio of quaternary ammonium salt to substrate is optimized around 0.5 for efficient catalysis without excessive reagent loss.

Q & A

Q. How does this compound compare to benzalkonium chloride in antimicrobial efficacy?

- Methodological Answer :

- Perform time-kill assays against multidrug-resistant pathogens (e.g., MRSA).

- Evaluate resistance development via serial passage experiments.

- The amino group in the pyridinium ring may enhance DNA binding, reducing resistance compared to quaternary ammonium compounds with bulkier substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.